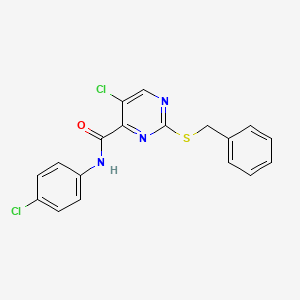![molecular formula C21H19F2N3O3S B12197454 N-(6,8-difluoro-2-methyl(4-quinolyl))[3-(pyrrolidinylsulfonyl)phenyl]carboxami de](/img/structure/B12197454.png)
N-(6,8-difluoro-2-methyl(4-quinolyl))[3-(pyrrolidinylsulfonyl)phenyl]carboxami de
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,8-difluoro-2-methyl(4-quinolyl))[3-(pyrrolidinylsulfonyl)phenyl]carboxamide is a complex organic compound that belongs to the class of haloquinolines. This compound is characterized by the presence of a quinoline moiety substituted with fluorine atoms and a pyrrolidinylsulfonyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,8-difluoro-2-methyl(4-quinolyl))[3-(pyrrolidinylsulfonyl)phenyl]carboxamide typically involves multiple steps, starting from the quinoline core. The introduction of fluorine atoms into the quinoline ring can be achieved through nucleophilic substitution reactions. The pyrrolidinylsulfonyl group is then introduced via sulfonylation reactions. The final step involves the formation of the carboxamide linkage through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(6,8-difluoro-2-methyl(4-quinolyl))[3-(pyrrolidinylsulfonyl)phenyl]carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The fluorine atoms in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(6,8-difluoro-2-methyl(4-quinolyl))[3-(pyrrolidinylsulfonyl)phenyl]carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of N-(6,8-difluoro-2-methyl(4-quinolyl))[3-(pyrrolidinylsulfonyl)phenyl]carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the quinoline ring enhance the compound’s ability to interact with biological targets, leading to the modulation of various biochemical pathways. The pyrrolidinylsulfonyl group contributes to the compound’s stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics with a similar quinoline core structure, known for their broad-spectrum antibacterial activity.
Haloquinolines: Compounds containing a quinoline moiety substituted with halogen atoms, exhibiting various biological activities.
Uniqueness
N-(6,8-difluoro-2-methyl(4-quinolyl))[3-(pyrrolidinylsulfonyl)phenyl]carboxamide is unique due to the presence of both fluorine atoms and a pyrrolidinylsulfonyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C21H19F2N3O3S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(6,8-difluoro-2-methylquinolin-4-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H19F2N3O3S/c1-13-9-19(17-11-15(22)12-18(23)20(17)24-13)25-21(27)14-5-4-6-16(10-14)30(28,29)26-7-2-3-8-26/h4-6,9-12H,2-3,7-8H2,1H3,(H,24,25,27) |
InChI Key |
MLVUXXBAGGIBOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(4-tert-butylphenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/new.no-structure.jpg)
![(4E)-1-benzyl-5-(4-chlorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12197382.png)
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B12197388.png)
![9-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B12197394.png)
![4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B12197401.png)
![4-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12197404.png)

![7-(2-Piperidylethyl)-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one](/img/structure/B12197416.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]propanamide](/img/structure/B12197424.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide](/img/structure/B12197439.png)
![Methyl 3-[(4-fluorophenyl)formamido]propanoate](/img/structure/B12197452.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B12197466.png)
![(2E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12197473.png)
![5,7-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine](/img/structure/B12197474.png)
